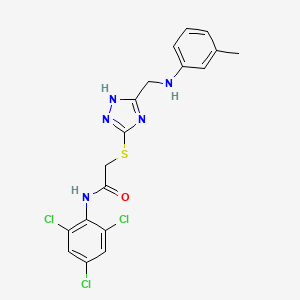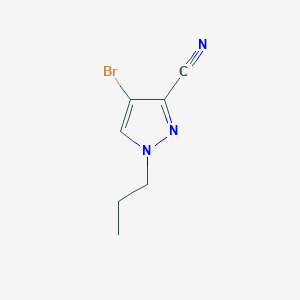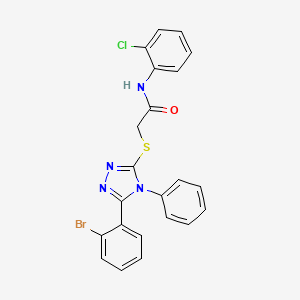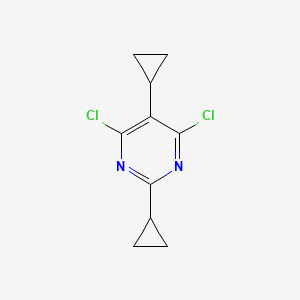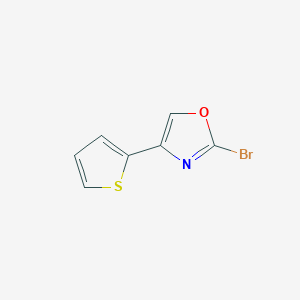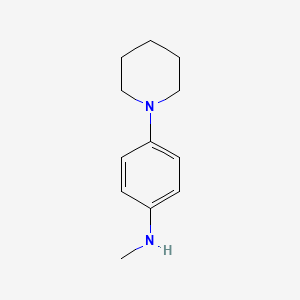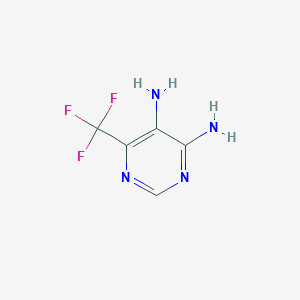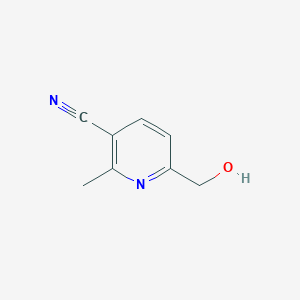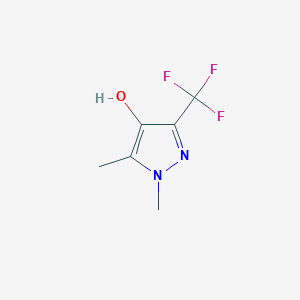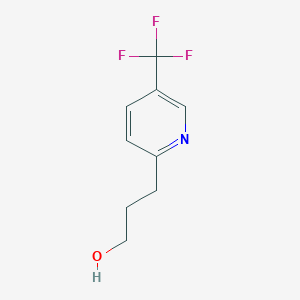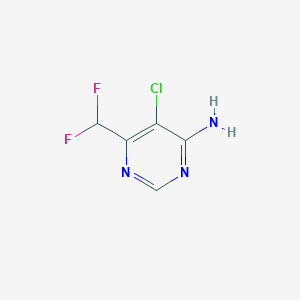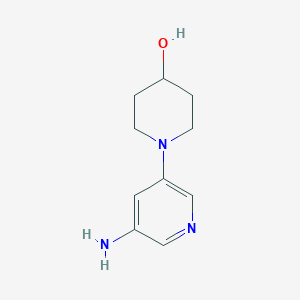
2,4-Difluoronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoronicotinamide is a chemical compound with the molecular formula C6H4F2N2O. It is a derivative of nicotinamide, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 2 and 4 positions. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the direct fluorination of nicotinamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve multi-step synthesis starting from commercially available precursors. The steps include halogenation, amide formation, and subsequent purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to control the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated nicotinic acid derivatives.
Reduction: Reduction reactions can convert it to fluorinated pyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated pyridine and nicotinic acid derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
2,4-Difluoronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoronicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor. The pathways involved include those related to metabolic processes and signal transduction.
Comparaison Avec Des Composés Similaires
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylmethanamine
- 2,4-Difluorobenzamide
Comparison: Compared to these similar compounds, 2,4-Difluoronicotinamide is unique due to its amide functional group attached to the fluorinated pyridine ring. This structural difference imparts distinct chemical reactivity and biological activity, making it more suitable for specific applications in medicinal chemistry and enzyme inhibition studies.
Propriétés
Formule moléculaire |
C6H4F2N2O |
|---|---|
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
2,4-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
Clé InChI |
ZOLFHQXOYMOQLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1F)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
